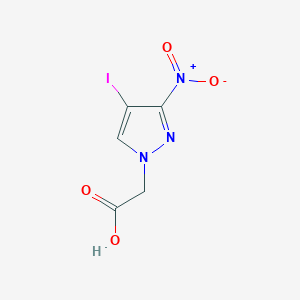

(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid

Description

Pyrazole Heterocycles in Contemporary Chemical Research

Pyrazole heterocycles occupy a central role in modern chemical research due to their diverse pharmacological activities and utility in materials science. These five-membered aromatic rings, containing two adjacent nitrogen atoms, exhibit remarkable stability and tunable electronic properties. Recent studies highlight their applications as COX-2 inhibitors, anticancer agents, and ligands for transition-metal catalysts. The introduction of halogen and nitro groups further enhances their reactivity, enabling participation in cross-coupling reactions and coordination chemistry. For instance, iodopyrazole derivatives have gained attention for their role in Suzuki-Miyaura couplings, while nitro groups facilitate redox-active behavior in catalytic cycles.

A comparative analysis of pyrazole derivatives reveals distinct structure-activity relationships:

This functional adaptability explains the growing interest in polyfunctionalized pyrazoles like (4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, which combines multiple reactive sites within a single scaffold.

Structural and Functional Uniqueness of this compound

The molecular architecture of this compound (C₅H₄IN₃O₄) features three critical functional groups:

- Nitro group at C-3 : Induces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilic substitution reactivity.

- Iodo substituent at C-4 : Provides a heavy atom for crystallographic studies and serves as a leaving group in metal-catalyzed reactions.

- Acetic acid moiety at N-1 : Introduces carboxylic acid functionality, enabling salt formation or esterification for prodrug development.

The synergistic interplay between these groups creates a multifunctional platform for chemical modifications. For example, the iodine atom’s size (atomic radius: 1.39 Å) sterically hinders adjacent positions, directing reactions to specific sites on the heterocycle. Meanwhile, the acetic acid side chain enhances solubility in polar solvents, addressing a common limitation of hydrophobic pyrazole derivatives.

Historical Evolution of Nitro-iodopyrazole Derivatives

The synthesis of nitro-iodopyrazoles has evolved through three key phases:

- Early methods (pre-2000) : Relied on classical cyclocondensation of hydrazines with 1,3-diketones, yielding limited regioselectivity.

- Transitional strategies (2000–2015) : Introduced transition-metal catalysts for C–H iodination, improving positional control.

- Modern approaches (2015–present) : Leverage mechanochemical synthesis and flow chemistry to achieve high regioselectivity and reduced reaction times.

A landmark advancement occurred in 2020 with the development of oxidative iodination protocols using iodine and aqueous oxidants, which enabled the direct conversion of 1-methylpyrazole to 1-methyl-4-iodopyrazole at 40–80°C. This method’s scalability and avoidance of toxic reagents marked a significant improvement over earlier routes requiring mercury or silver salts.

Research Gaps and Scholarly Objectives

Despite progress, critical knowledge gaps persist:

- Synthetic limitations : Current methods for introducing both nitro and iodo groups simultaneously suffer from low yields (<50%) due to competing side reactions.

- Underexplored applications : While the compound’s antimicrobial potential has been hypothesized, no experimental validation exists in peer-reviewed literature.

- Mechanistic uncertainties : The role of the acetic acid moiety in stabilizing transition states during nucleophilic substitution remains poorly understood.

Future research should prioritize:

- Developing tandem iodination-nitration protocols to streamline synthesis.

- Investigating catalytic applications in C–N bond-forming reactions.

- Exploring bioconjugation potential via the carboxylic acid group.

Properties

IUPAC Name |

2-(4-iodo-3-nitropyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKHKODFCFMZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters.

Acetic Acid Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Biological Studies: It can be used as a probe to study biological processes involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of (4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are shaped by its substituents. Key analogs include:

*Calculated based on atomic weights.

Physicochemical Properties

- However, the acetic acid group may counterbalance this through hydrogen bonding .

- Acidity: The nitro group at position 3 enhances the acidity of the acetic acid moiety (pKa ~2–3) compared to non-nitro analogs (pKa ~4–5) due to electron withdrawal .

- Stability : Iodo-substituted pyrazoles are less stable than chloro analogs under UV light or heat due to weaker C–I bonds, requiring inert storage conditions .

Research Findings and Data Tables

Table 1: Adsorption Capacity Comparison of Pyrazole Derivatives

Table 2: Substituent Impact on Key Properties

Biological Activity

(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a nitro group at the 3-position and an acetic acid moiety. The presence of iodine at the 4-position enhances its reactivity, making it a valuable scaffold for further chemical modifications.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₄I N₃O₂ |

| Molecular Weight | 186.19 g/mol |

| Functional Groups | Nitro group, Iodine, Acetic acid |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body, leading to multiple biological effects. The compound has been shown to exhibit anti-inflammatory and analgesic properties, similar to other pyrazole derivatives. Additionally, it may inhibit specific enzymes related to cancer progression, suggesting potential therapeutic applications in oncology.

Anti-inflammatory and Analgesic Effects

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. In experimental models, it has been shown to reduce edema and pain comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Anticancer Potential

Research indicates that compounds with similar structures have demonstrated anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, derivatives of pyrazoles have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

- Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly inhibited COX enzymes involved in the inflammatory response. The compound showed a percentage inhibition comparable to celecoxib, a selective COX-2 inhibitor .

- Anticancer Activity Evaluation : In vitro assays revealed that the compound could inhibit the proliferation of MLL leukemia cells at submicromolar concentrations. The mechanism involved blocking menin interactions, which are crucial for MLL-driven leukemogenesis .

- Antimicrobial Properties : Research into related pyrazole derivatives has shown promising antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

Q & A

Q. What is the molecular structure of (4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, and how is it characterized experimentally?

The compound consists of a pyrazole ring substituted with iodine (C4), nitro (C3), and an acetic acid moiety (C1). Key characterization methods include:

- X-ray crystallography : Determines precise bond lengths and angles. SHELX software (e.g., SHELXL) refines structural parameters and validates purity .

- NMR spectroscopy : Identifies proton environments (e.g., acetic acid protons at δ ~3.8–4.2 ppm, pyrazole ring protons) and confirms substitution patterns.

- FTIR : Detects functional groups (e.g., nitro group stretching ~1520 cm⁻¹, carboxylic acid O-H ~2500–3300 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

- Heterocyclic core formation : Nitration and iodination of pyrazole precursors. For example, nitration at C3 followed by electrophilic iodination at C4 .

- Acetic acid conjugation : Alkylation of the pyrazole nitrogen with bromo- or chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Recrystallization from ethanol/acetone mixtures yields high-purity crystals suitable for structural analysis .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Key factors include:

- Solvent selection : Ethanol/acetone (4:1 v/v) promotes slow evaporation, yielding large, defect-free crystals .

- Temperature control : Room-temperature evaporation minimizes thermal stress, reducing crystal twinning.

- SHELX refinement : Use SHELXL for high-resolution data to resolve disordered nitro or iodine atoms. Hydrogen atoms are placed geometrically with isotropic displacement parameters .

Q. What analytical methods are most effective for quantifying the acetic acid moiety, and how do their accuracies compare?

- Titration : Direct acid-base titration with NaOH (phenolphthalein endpoint) is cost-effective but less precise (±5% error) due to interference from nitro groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) offer higher accuracy (±1%) by isolating the acetic acid peak from impurities .

- NMR integration : Proton NMR quantifies the acetic acid methylene group (integral ratio vs. internal standard) with ±2% precision but requires high sample purity .

Q. How should researchers address discrepancies in reported biological activities of derivatives?

Contradictions may arise from:

- Synthetic impurities : Byproducts from incomplete iodination or nitration can skew bioassays. Validate purity via HPLC and elemental analysis .

- Crystallographic variations : Polymorphs or solvates (e.g., ethanol vs. acetone crystals) alter solubility and bioavailability. Compare PXRD patterns to confirm consistency .

- Assay conditions : Standardize in vitro models (e.g., AMPA receptor antagonism assays) to control for pH, temperature, and solvent effects .

Q. Which computational approaches predict the reactivity of the nitro group in this compound?

- DFT calculations : Model nitro group reduction potentials and electrophilic substitution sites. Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize geometry and charge distribution .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to identify nitro group participation in hydrogen bonding or π-stacking .

- QSAR studies : Correlate nitro group electronic parameters (Hammett σ) with herbicidal or antimicrobial activity trends .

Methodological Notes

- Avoid commercial sources : Synthesis should prioritize academic protocols over supplier-dependent routes .

- Data validation : Cross-reference crystallographic data (CCDC entries) and spectral libraries (PubChem) to ensure reproducibility .

- Ethical reporting : Disclose synthetic yields, purity thresholds, and computational assumptions to enable peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.